molecular formula C20H19NO6S B2533229 Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-50-2

Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2533229
CAS No.: 441290-50-2
M. Wt: 401.43
InChI Key: JIPWMXXDZULPES-UHFFFAOYSA-N
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Description

Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester and at position 3 with a 3,4,5-trimethoxybenzamido group. This structure combines aromatic electron-rich motifs (trimethoxybenzene) with a sulfur-containing heterocycle, making it a candidate for diverse biological and chemical applications, including protease inhibition and antimicrobial activity .

The compound's synthesis typically involves functionalizing a benzo[b]thiophene-2-carboxylate precursor. For example, highlights the synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylate as a key intermediate, which can undergo further acylation or sulfonation reactions to introduce substituents like the 3,4,5-trimethoxybenzamido group .

Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-24-13-9-11(10-14(25-2)17(13)26-3)19(22)21-16-12-7-5-6-8-15(12)28-18(16)20(23)27-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWMXXDZULPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Dihydroxylation and Cyclization

Toluene dioxygenase-catalyzed cis-dihydroxylation of benzo[b]thiophene derivatives provides a regioselective pathway to dihydrodiol intermediates. For example, enzymatic treatment of benzo[b]thiophene yields a 2,3-dihydrodiol metabolite, which undergoes acid-catalyzed dehydration to form the heterocyclic oxide. Subsequent reduction or functionalization of this oxide enables access to substituted benzo[b]thiophenes. While this method offers high enantiopurity, its scalability is limited by enzymatic activity and substrate specificity.

Palladium-Catalyzed Carbonylative Cyclization

A more scalable route involves palladium-catalyzed carbonylation of 2-iodothiophenol derivatives. As demonstrated by recent work, iodobenzene substrates react with carbon monoxide (32 atm) and methanol in the presence of Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane (dppp) at 80–100°C to form benzo[b]thiophene-3-carboxylic esters. Adapting this method, the 2-carboxylate derivative could be synthesized by modifying the substitution pattern of the iodobenzene precursor. Key parameters include:

Parameter Condition Yield (%) Source
Catalyst Pd(OAc)₂ (5 mol%) 60–80
Ligand dppp (10 mol%)
Solvent Methanol
Temperature 80–100°C
CO Pressure 32 atm

Introduction of the 3,4,5-Trimethoxybenzamido Group

The amidation step at position 3 of the benzo[b]thiophene core requires coupling 3-amino-benzo[b]thiophene-2-carboxylate with 3,4,5-trimethoxybenzoyl chloride.

Acid Chloride Preparation

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. Solvent choice (e.g., dichloromethane or toluene) and catalytic dimethylformamide (DMF) influence reaction efficiency.

Amide Coupling

The acid chloride reacts with the amino-substituted benzo[b]thiophene in the presence of a base such as triethylamine. Patent data highlight the use of methyl tert-butyl ether (MTBE) as a solvent, with reactions conducted at 0°C to room temperature to minimize side reactions. Post-treatment involves washing with saturated brine and drying over anhydrous sodium sulfate.

Esterification at Position 2

Palladium-Mediated Methoxycarbonylation

Building on methodologies from, the carboxylic acid intermediate is esterified using Pd(OAc)₂, carbon monoxide, and methanol under high pressure (40 atm). This approach avoids the need for hazardous methylating agents and achieves yields exceeding 75%.

Traditional Methylation

Alternative methods employ methyl iodide and potassium carbonate in dimethylformamide. While simpler, this route suffers from lower yields (50–65%) due to competing O-alkylation.

Purification and Characterization

Solvent Extraction and Chromatography

Reaction mixtures are typically concentrated via rotary evaporation, with temperatures kept below 20°C to prevent decomposition. Silica gel chromatography using hexane–ethyl acetate gradients (95:5 to 100:0) effectively isolates the target compound.

Spectroscopic Analysis

  • ¹H NMR : Key signals include a singlet for the three methoxy groups (δ 3.8–4.0 ppm) and aromatic protons of the benzamido moiety (δ 7.2–7.5 ppm).
  • MS (ESI) : Molecular ion peak at m/z 401.43 [M+H]⁺ confirms the molecular formula C₂₀H₁₉NO₆S.

Comparative Analysis of Methodologies

Method Advantages Limitations Source
Enzymatic dihydroxylation High enantioselectivity Low scalability
Pd-catalyzed carbonylation High yields, mild conditions Requires specialized equipment
Acid chloride coupling Rapid reaction kinetics Moisture-sensitive reagents

Chemical Reactions Analysis

Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Case Studies and Findings

  • Antiproliferative Activity :
    • A study demonstrated that derivatives of this compound showed strong growth inhibition across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM .
    • The presence of methoxy groups at specific positions on the aromatic ring significantly enhanced the antiproliferative effects .
  • Cell Cycle Arrest :
    • The compound induced G2-M phase arrest in cancer cells, leading to apoptosis. This was particularly evident in K562 leukemia cells .
  • Structure-Activity Relationship (SAR) :
    • Research indicated that the positioning of substituents on the benzo[b]thiophene structure is critical for maximizing biological activity. Compounds with methoxy groups at the C-4 or C-7 positions exhibited superior activity compared to others .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are essential for combating oxidative stress-related diseases. Comparative studies suggest that it has antioxidant potency comparable to standard antioxidants like ascorbic acid.

Antimicrobial Properties

Recent evaluations have indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeIC50 values between 2.6 - 18 nM
Cell Cycle ArrestInduces G2-M phase arrest leading to apoptosis
Antioxidant ActivityComparable potency to ascorbic acid
Antimicrobial ActivitySignificant activity against various bacterial strains

Mechanism of Action

The mechanism of action of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their activity and function. Its exact mechanism of action depends on the specific application and target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzo[b]thiophene Core

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent at Position 3 Substituent at Position 2 Key Modifications Biological Activity (if reported) Reference
Target Compound 3,4,5-Trimethoxybenzamido Methyl ester N/A Potential SARS-CoV-2 3CLpro inhibition
Ethyl 3-Benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzoylamino + imidazole side chain Ethyl ester Dual substituents at positions 3 and 5 SARS-CoV-2 MPRO inhibition (DAS = 0.89)
Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Hydroxyl group Methyl ester Lack of benzamido group Not reported; structural simplicity may reduce bioactivity
2-[(3,4,5-Trimethoxybenzoyl)amino]ethyl 3,6-Dichloro-1-benzothiophene-2-carboxylate 3,4,5-Trimethoxybenzamido Ethyl ester + 3,6-dichloro Chlorine atoms enhance electron-withdrawing effects Unknown, but chlorine may improve binding affinity
Methyl 3-[(3,4,5-Trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate Sulfamoyl group Methyl ester Replacement of benzamido with sulfamoyl Likely altered target specificity due to sulfonamide moiety

Impact of Substituent Modifications

  • For instance, compound 7f (3,4,5-trimethoxybenzamido) showed superior 3CLpro inhibition compared to 3,5-dimethoxy analogues due to increased hydrogen bonding and hydrophobic interactions .
  • Ester Group Effects : Replacing the methyl ester (target compound) with an ethyl ester (e.g., ) may alter solubility and metabolic stability. Ethyl esters generally exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
  • Functional Group Replacements : Substituting the benzamido group with a sulfamoyl group () introduces a sulfonamide moiety, which is associated with distinct bioactivity profiles, such as carbonic anhydrase inhibition or antiviral effects .

Research Findings and Implications

  • Antiviral Potential: Derivatives with 3,4,5-trimethoxybenzamido groups (e.g., target compound and compound 7f) show promise as SARS-CoV-2 inhibitors, likely due to interactions with the 3CLpro catalytic dyad (Cys145 and His41) .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., chlorine in ) may enhance reactivity but reduce bioavailability.
    • Methoxy groups improve binding through van der Waals interactions and π-stacking .

Biological Activity

Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the family of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections delve into its biological activity, focusing on antiproliferative effects, antimicrobial properties, and structure-activity relationships.

Antiproliferative Activity

Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : The mechanism primarily involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This results in cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells .
  • Cell Lines Tested : Studies have reported antiproliferative effects against multiple cancer cell lines such as K562 (chronic myeloid leukemia), HeLa (cervical cancer), and others. The compounds demonstrated IC50 values in the submicromolar range .

Table 1: Antiproliferative Activity of Benzothiophene Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundK562<1Tubulin inhibition
Other derivativesHeLa<0.5Microtubule disruption

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Mycobacterium tuberculosis (MTB).

  • In Vitro Activity : Studies have shown that various benzo[b]thiophene derivatives possess activity against both drug-sensitive and multidrug-resistant strains of MTB. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.60 to 22.86 μg/mL .
  • Selectivity Index : The selectivity index indicates low cytotoxicity towards human cells while maintaining efficacy against pathogens. For instance, certain derivatives exhibited MIC values significantly lower than those of standard antitubercular drugs like rifampicin and isoniazid .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)Activity Type
This compound0.91 - 2.83Active & dormant MTB
Other derivatives0.60 - 22.86Multidrug-resistant MTB

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with its structural features.

  • Substituent Effects : The presence of methoxy groups at specific positions on the benzoyl ring enhances antiproliferative activity. Compounds with methoxy substituents at C-4 and C-6 positions showed improved efficacy compared to unsubstituted counterparts .
  • Comparative Analysis : A comparative analysis of various derivatives indicates that modifications at the amino group and benzoyl substituents significantly influence both antiproliferative and antimicrobial activities.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings.

  • Case Study on Cancer Cell Lines : A study involving K562 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antitubercular Efficacy : Another investigation revealed that this compound effectively inhibited MTB growth in macrophage models, showcasing its potential for treating tuberculosis.

Q & A

What are the common synthetic routes for Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate, and how are intermediates purified?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a benzo[b]thiophene-2-carboxylate precursor. Key steps include:

  • Acylation : Reacting methyl 3-aminobenzo[b]thiophene-2-carboxylate with 3,4,5-trimethoxybenzoyl chloride in dry dichloromethane (CH₂Cl₂) under nitrogen, followed by reflux (12–24 hours) .
  • Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product. Yields range from 47% to 80%, depending on substituents .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.84–3.91 ppm for methoxy groups) and IR (C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .

How can regioselectivity challenges in the acylation step be addressed during synthesis?

Level : Advanced
Methodological Answer :
Regioselectivity issues arise due to competing reactions at the amino group (position 3) versus other reactive sites. Mitigation strategies include:

  • Temperature Control : Maintain reflux temperatures (60–80°C) to favor amide bond formation over side reactions .
  • Coupling Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of 3,4,5-trimethoxybenzoic acid, improving reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, reducing byproduct formation .

What analytical techniques are critical for confirming the purity of this compound?

Level : Basic
Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Spectroscopy : ¹H NMR integration ratios (e.g., methoxy protons integrating for 9H) and HRMS (e.g., [M+H]⁺ = 460.1 for C₂₃H₂₅NO₇S) validate molecular identity .
  • Thermal Analysis : Melting point consistency (e.g., 160–162°C for derivatives) indicates crystallinity and absence of polymorphs .

How should researchers interpret discrepancies in ¹³C NMR data for structurally similar derivatives?

Level : Advanced
Methodological Answer :
Variations in ¹³C NMR chemical shifts (e.g., carbonyl carbons at δ 165–172 ppm) often stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent carbons, shifting peaks downfield .
  • Conformational Dynamics : Rotamers in the 3,4,5-trimethoxybenzamido group may split signals. Use variable-temperature NMR to resolve overlapping peaks .
  • Cross-Validation : Compare with computational data (DFT calculations) to assign ambiguous signals .

What in vitro assays are suitable for evaluating its biological activity?

Level : Basic
Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Enzyme Inhibition : Tubulin polymerization assays (IC₅₀ values) or STAT3 luciferase reporter assays for anticancer activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to determine selectivity indices .

How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Level : Advanced
Methodological Answer :

  • Substituent Modification : Replace methoxy groups with electron-deficient moieties (e.g., nitro) to enhance tubulin binding affinity. Derivatives with 3,4,5-trimethoxyphenyl show 10-fold higher activity than dimethoxy analogs .
  • Scaffold Hybridization : Fuse the benzo[b]thiophene core with pyrimidine rings to improve solubility (logP < 3) while retaining STAT3 inhibition (IC₅₀ = 0.8 µM) .
  • Proteolytic Stability : Introduce methyl groups at position 6 to reduce metabolic degradation, as evidenced by 80% remaining intact after 24-hour incubation with liver microsomes .

How should conflicting data on antibacterial vs. anticancer activity be resolved?

Level : Advanced
Methodological Answer :

  • Dose-Response Analysis : Compare EC₅₀ values across assays. For example, antibacterial MICs (1–4 µg/mL) vs. anticancer IC₅₀ (0.5–2 µM) suggest target-specific mechanisms.
  • Target Profiling : Use siRNA knockdowns to confirm STAT3 dependency in cancer models .
  • Pharmacokinetic Studies : Measure plasma protein binding (>90% for lipophilic derivatives) to explain reduced in vivo efficacy despite high in vitro activity .

What strategies improve the stability of this compound during storage?

Level : Basic
Methodological Answer :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the ester group .
  • Light Protection : Amber vials reduce photo-degradation of the thiophene ring (t₁/₂ increases from 7 to 30 days under dark conditions) .
  • Buffer Selection : Avoid aqueous solutions at pH > 7, which accelerate ester hydrolysis. Use DMSO stock solutions for long-term stability .

How can molecular docking predict binding modes to STAT3 or tubulin?

Level : Advanced
Methodological Answer :

  • Protein Preparation : Retrieve STAT3 (PDB: 6NJS) or tubulin (PDB: 1SA0) structures. Remove water molecules and add polar hydrogens .
  • Grid Generation : Define active sites (e.g., STAT3’s SH2 domain) with a 20 ų grid.
  • Docking Parameters : Use AutoDock Vina with Lamarckian GA. Top poses (RMSD < 2.0 Å) show hydrogen bonds between the benzamido group and Lys609 (STAT3) or Asp226 (tubulin) .

What computational tools aid in designing derivatives with improved pharmacokinetics?

Level : Advanced
Methodological Answer :

  • ADMET Prediction : SwissADME estimates bioavailability (e.g., >80% for derivatives with PSA < 90 Ų) .
  • QSAR Models : CoMFA analysis correlates 3,4,5-trimethoxy substitution with IC₅₀ values (R² = 0.89) .
  • Metabolite Prediction : GLORYx predicts primary oxidation sites (e.g., demethylation at position 4) to guide synthetic blocking .

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